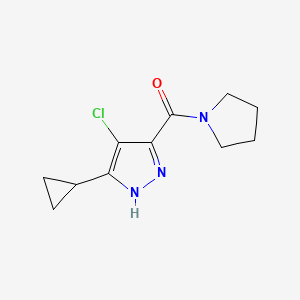![molecular formula C18H18Cl2N2O3 B7616293 N-(2,5-dichlorophenyl)-2-[[2-(2,5-dimethylphenoxy)acetyl]amino]acetamide](/img/structure/B7616293.png)
N-(2,5-dichlorophenyl)-2-[[2-(2,5-dimethylphenoxy)acetyl]amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-2-[[2-(2,5-dimethylphenoxy)acetyl]amino]acetamide is a synthetic organic compound It is characterized by the presence of dichlorophenyl and dimethylphenoxy groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-[[2-(2,5-dimethylphenoxy)acetyl]amino]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of phenyl compounds, followed by the introduction of dimethylphenoxy groups through etherification reactions. The final step often involves the acylation of an amine group to form the acetamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated control systems and real-time monitoring might be employed to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-dichlorophenyl)-2-[[2-(2,5-dimethylphenoxy)acetyl]amino]acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions could result in the removal of oxygen atoms or the addition of hydrogen atoms, producing reduced forms of the compound.
Substitution: Substitution reactions might involve the replacement of one functional group with another, altering the compound’s chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Research could explore its potential as a therapeutic agent, particularly if it exhibits bioactive properties.
Industry: The compound may find applications in the development of new materials or as a precursor in industrial chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,5-dichlorophenyl)-2-[[2-(2,5-dimethylphenoxy)acetyl]amino]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other acetamide derivatives with dichlorophenyl and dimethylphenoxy groups. Examples could be:
- N-(2,4-dichlorophenyl)-2-[[2-(2,4-dimethylphenoxy)acetyl]amino]acetamide
- N-(3,5-dichlorophenyl)-2-[[2-(3,5-dimethylphenoxy)acetyl]amino]acetamide
Uniqueness
N-(2,5-dichlorophenyl)-2-[[2-(2,5-dimethylphenoxy)acetyl]amino]acetamide is unique due to its specific substitution pattern on the phenyl and phenoxy rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[[2-(2,5-dimethylphenoxy)acetyl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-11-3-4-12(2)16(7-11)25-10-18(24)21-9-17(23)22-15-8-13(19)5-6-14(15)20/h3-8H,9-10H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGXGVCFGAETCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[1-(2-methylpropyl)pyrrolidin-3-yl]methanone](/img/structure/B7616210.png)

![2,2-dimethyl-N-[(2-methylpyrimidin-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7616222.png)
![1-[2-(3,4-Difluorophenyl)sulfanylacetyl]imidazolidin-2-one](/img/structure/B7616226.png)

![2-azabicyclo[2.2.1]heptan-2-yl-(4-chloro-5-cyclopropyl-1H-pyrazol-3-yl)methanone](/img/structure/B7616234.png)

![2-thiophen-2-ylsulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B7616253.png)



![2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-4,5-dimethyl-1,3-thiazole](/img/structure/B7616305.png)


